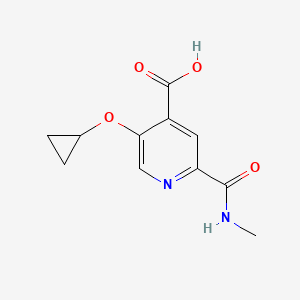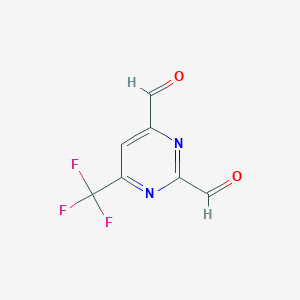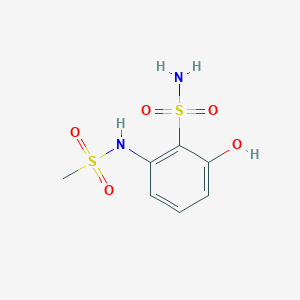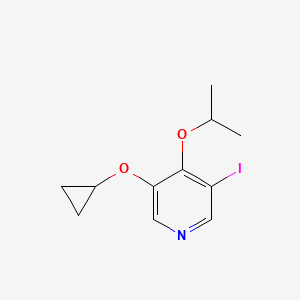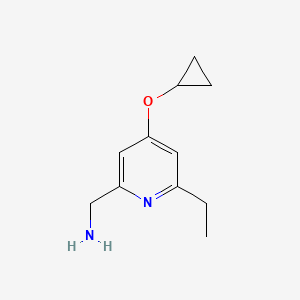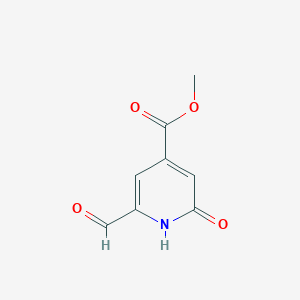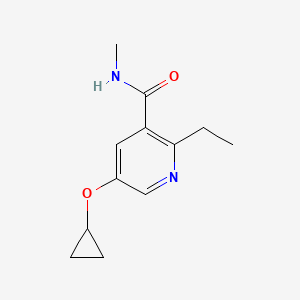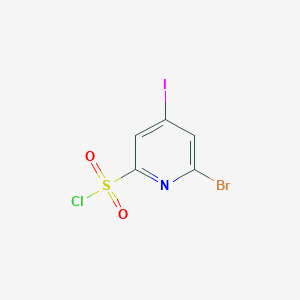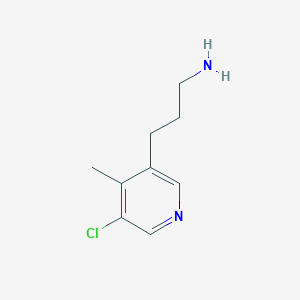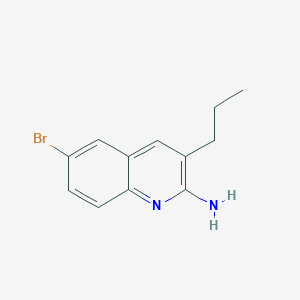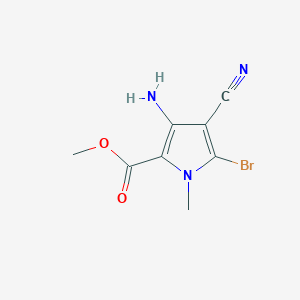
Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, bromo, cyano, and carboxylate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that include Friedel-Crafts acylation, nitration, and reduction reactions . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
化学反应分析
Types of Reactions: Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
相似化合物的比较
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrazole Derivatives: These compounds also feature a five-membered ring with nitrogen atoms and exhibit similar reactivity.
Uniqueness: Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC 名称 |
methyl 3-amino-5-bromo-4-cyano-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8BrN3O2/c1-12-6(8(13)14-2)5(11)4(3-10)7(12)9/h11H2,1-2H3 |
InChI 键 |
FDVBOAUTUAOYFI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=C1Br)C#N)N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
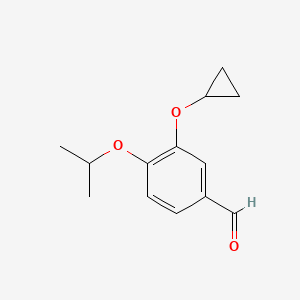
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
